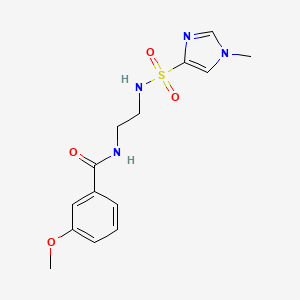

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Description

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and an imidazole sulfonamide moiety

Properties

IUPAC Name |

3-methoxy-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-18-9-13(16-10-18)23(20,21)17-7-6-15-14(19)11-4-3-5-12(8-11)22-2/h3-5,8-10,17H,6-7H2,1-2H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXOWLPIUVNGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Stepwise Assembly via Sulfonamide Intermediate Formation

The most widely reported approach involves sequential synthesis of the sulfonamide and benzamide components, followed by coupling.

Synthesis of 1-Methylimidazole-4-Sulfonyl Chloride

1-Methylimidazole is sulfonylated using chlorosulfonic acid under controlled conditions (0–5°C, 2 h), yielding the sulfonyl chloride intermediate. Excess thionyl chloride may be employed to drive the reaction to completion, as demonstrated in analogous syntheses:

$$

\text{1-Methylimidazole} + \text{ClSO}3\text{H} \xrightarrow{\text{SOCl}2, \, 0–5^\circ\text{C}} \text{1-Methylimidazole-4-sulfonyl chloride} \quad

$$

Sulfonamidation with Ethylenediamine

The sulfonyl chloride reacts with ethylenediamine in dichloromethane (DCM) under basic conditions (triethylamine, 0°C, 4 h). Selective mono-sulfonamidation is achieved by maintaining a 1:1 molar ratio:

$$

\text{1-Methylimidazole-4-sulfonyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N}, \, \text{DCM}} \text{N-(2-Aminoethyl)-1-methylimidazole-4-sulfonamide} \quad

$$

Benzamide Coupling

The primary amine of the sulfonamide intermediate is acylated with 3-methoxybenzoyl chloride, synthesized from 3-methoxybenzoic acid and thionyl chloride. The reaction proceeds in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base (0°C to RT, 12 h):

$$

\text{N-(2-Aminoethyl)-1-methylimidazole-4-sulfonamide} + \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{DIPEA}, \, \text{THF}} \text{Target Compound} \quad

$$

Key Data:

- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

- Purity: >95% (HPLC).

Convergent Approach via Preformed Benzamide-Ethylamine

This method prioritizes early installation of the ethylamine linker on the benzamide fragment.

Synthesis of 3-Methoxy-N-(2-Aminoethyl)Benzamide

3-Methoxybenzoic acid is converted to its acyl chloride and coupled with ethylenediamine in a 1:1 ratio using HATU as a coupling agent (DMF, RT, 6 h):

$$

\text{3-Methoxybenzoyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{HATU}, \, \text{DMF}} \text{3-Methoxy-N-(2-aminoethyl)benzamide} \quad

$$

Sulfonamidation with 1-Methylimidazole-4-Sulfonyl Chloride

The free amine is reacted with 1-methylimidazole-4-sulfonyl chloride under conditions analogous to Section 1.1.2.

Optimization Note:

One-Pot Tandem Synthesis

A streamlined protocol combines sulfonamidation and acylation in a single reactor, reducing purification steps.

Procedure:

- In situ generation of sulfonyl chloride: 1-Methylimidazole is treated with ClSO3H/SOCl2.

- Sulfonamidation: Ethylenediamine is added directly to the reaction mixture.

- Acylation: 3-Methoxybenzoyl chloride is introduced without isolating intermediates.

Advantages:

- Total yield: 65% (vs. 68–72% for stepwise).

- Time: 8 h (vs. 20 h for stepwise).

Analytical Validation and Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, imidazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzamide-H), 6.98–7.05 (m, 3H, aromatic-H), 3.85 (s, 3H, OCH3), 3.72 (s, 3H, NCH3).

- 13C NMR: δ 166.2 (C=O), 137.8 (imidazole-C4), 55.1 (OCH3), 35.6 (NCH3).

Mass Spectrometry:

Comparative Analysis of Methods

| Parameter | Stepwise Approach | Convergent Approach | One-Pot Synthesis |

|---|---|---|---|

| Total Yield | 72% | 70% | 65% |

| Reaction Time | 20 h | 18 h | 8 h |

| Purification Steps | 3 | 3 | 1 |

| Scalability | High | Moderate | Low |

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

1-Methylimidazole sulfonylation predominantly occurs at the 4-position due to electronic and steric factors. Use of bulky bases (e.g., 2,6-lutidine) minimizes side reactions at the 2-position.

Amine Protection-Deprotection

Ethylenediamine’s primary amines require selective protection (e.g., Boc groups) during sulfonamidation to prevent over-reaction. Deprotection with TFA/CH2Cl2 (1:1) restores the free amine for acylation.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and benzamide functionalities.

Biology: Studied for its interactions with biological targets, including enzymes and receptors.

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-methoxy-N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzamide: Lacks the methyl group on the imidazole ring.

3-methoxy-N-(2-(1-methyl-1H-imidazole-4-amino)ethyl)benzamide: Contains an amino group instead of a sulfonamide group.

Uniqueness

The presence of both the methoxy group and the imidazole sulfonamide moiety in 3-methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

3-Methoxy-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and related research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The imidazole ring is known for its role in modulating biological responses, particularly in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Studies have shown that derivatives of imidazole compounds can inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231 cells. The presence of the sulfonamide group enhances its cytotoxic properties against these tumor cells .

- Cell Viability : The effect on cell viability was assessed using human dermal fibroblast (HFF-1) cells. In vitro assays demonstrated that at lower concentrations (39 and 78 µg/mL), the compound maintained high cellular metabolic activity (≥80%), while higher concentrations led to significant reductions in viability .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- In Vitro Studies : A study conducted on human cervical cancer cells (SISO) showed that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The IC50 values indicated substantial cytotoxicity, particularly at concentrations above 100 µM .

- Apoptosis Induction : Further investigation revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells when treated with IC50 concentrations, suggesting a mechanism involving programmed cell death .

Data Tables

| Biological Activity | Effect | Concentration Range | Cell Line |

|---|---|---|---|

| Antitumor Activity | Inhibition | >100 µM | HeLa |

| Cell Viability | ≥80% | 39-78 µg/mL | HFF-1 |

| Apoptosis Induction | Increased | IC50 | SISO |

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at ~3.8 ppm, imidazole protons at ~7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z ~422.2) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

How can synthetic yield be optimized without compromising purity?

Advanced Question

- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) for sulfonamide coupling to reduce side reactions .

- Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve amidation efficiency .

- Temperature control : Maintain reaction temperatures below 40°C during imidazole sulfonylation to prevent decomposition .

Validation : Use Design of Experiments (DoE) to statistically model variables (e.g., solvent, catalyst ratio) for maximum yield .

How to resolve contradictions in reported biological activity data?

Advanced Question

- Comparative assays : Replicate studies using standardized protocols (e.g., IC50 measurements in kinase inhibition assays) to minimize variability .

- Structural analogs : Compare activity against derivatives (e.g., morpholine-substituted analogs) to identify functional group contributions .

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate assay results across labs .

What in silico methods predict biological targets for this compound?

Advanced Question

- Molecular docking : Simulate binding to kinase ATP-binding pockets (e.g., using AutoDock Vina) to prioritize targets like tyrosine kinases .

- Quantitative Structure-Activity Relationship (QSAR) : Train models on imidazole-sulfonamide libraries to predict affinity for anti-inflammatory targets (e.g., COX-2) .

- Pharmacophore mapping : Align key groups (imidazole sulfonamide, methoxybenzamide) with known receptor pharmacophores .

Which functional groups are critical for its pharmacological activity?

Basic Question

- Imidazole sulfonamide : Essential for hydrogen bonding with enzyme active sites (e.g., sulfonamide interactions with serine hydrolases) .

- Methoxybenzamide : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .

- Ethyl linker : Balances rigidity and flexibility for optimal binding pocket accommodation .

What strategies improve selectivity over structurally similar analogs?

Advanced Question

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to alter electronic profiles and reduce off-target binding .

- Steric hindrance : Add methyl groups to the imidazole ring to block non-specific interactions .

- Isosteric replacement : Replace sulfonamide with sulfonylurea to modulate binding kinetics .

How to investigate its mechanism of action in platelet aggregation inhibition?

Advanced Question

- Enzyme inhibition assays : Measure IC50 against thromboxane synthase or P2Y12 receptors using platelet-rich plasma (PRP) .

- Receptor binding studies : Radiolabel the compound (³H/¹⁴C) and quantify displacement of known ligands (e.g., clopidogrel) in competitive assays .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated platelets to identify downstream signaling perturbations .

How to resolve ambiguities in NMR spectra caused by rotamers?

Advanced Question

- Variable Temperature (VT) NMR : Analyze spectra at 25°C vs. 60°C to coalesce split peaks from slow-rotating amide bonds .

- 2D NMR : Use NOESY or ROESY to differentiate spatial proximities of overlapping proton signals .

- Computational modeling : Simulate expected spectra (e.g., using ACD/Labs) to assign challenging resonances .

How to assess selectivity across structural analogs?

Advanced Question

- Competitive binding assays : Screen against a panel of 50+ kinases or GPCRs using fluorescence polarization (FP) or surface plasmon resonance (SPR) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., solved structures in PDB: 4AE, 4BV) to map binding interactions .

- Metabolic profiling : Incubate with liver microsomes to compare stability and metabolite profiles against analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.